molecular formula C9H9F3N2O2 B1580672 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline CAS No. 41512-62-3

3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline

Cat. No.: B1580672
CAS No.: 41512-62-3
M. Wt: 234.17 g/mol
InChI Key: HOAMACFOIBEPEK-UHFFFAOYSA-N
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Description

3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline is an organic compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.1752 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a nitro group, and a dimethylamino group attached to a benzene ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline can be achieved through several methods. One common synthetic route involves the nitration of N,N-dimethyl-3-trifluoromethylaniline. This process typically requires the use of concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the dimethylamino group . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon) for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar compounds to 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline include:

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased stability and lipophilicity, distinguishing it from its analogs.

Properties

IUPAC Name

N,N-dimethyl-4-nitro-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-13(2)6-3-4-8(14(15)16)7(5-6)9(10,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAMACFOIBEPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194396
Record name N,N-Dimethyl-4-nitro-3(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41512-62-3
Record name N,N-Dimethyl-4-nitro-3(trifluoromethyl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041512623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-4-nitro-3(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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